ethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring two fused cyclopenta-thiophene moieties interconnected via a sulfanyl-acetyl-amino linker. The left-hand segment comprises a 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine core, while the right-hand side is a 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ester.
Properties
IUPAC Name |
ethyl 2-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S3/c1-3-28-22(27)18-13-7-5-9-15(13)31-21(18)25-16(26)10-29-19-17-12-6-4-8-14(12)30-20(17)24-11(2)23-19/h3-10H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELDTNASADVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=NC4=C3C5=C(S4)CCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thiol with ethyl 2-bromoacetate under basic conditions to form the intermediate this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply, including the use of efficient catalysts, high-yield reactions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that ethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits promising antimicrobial properties. Research indicates that derivatives of thiophene compounds often demonstrate significant antifungal and antibacterial activities. For instance:
- Antibacterial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for developing new antibiotics.
- Antifungal Studies : Similar thiophene derivatives have been documented to possess antifungal properties, suggesting that this compound may also exhibit such activities .
Antioxidant Properties
Research has indicated that compounds containing thiophene rings can exhibit antioxidant activities. This suggests that this compound may help mitigate oxidative stress in biological systems.
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound has potential applications in:
- Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for developing new therapeutic agents.
- Agricultural Applications : The compound's antifungal properties could be harnessed in agricultural settings to develop new fungicides.
Mechanism of Action
The mechanism of action of ethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and pathways, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The target compound’s dual cyclopenta-thiophene architecture distinguishes it from monocyclic analogues in and .
- The sulfanyl-acetyl-amino linker is unique compared to the lactam bridge in compound 4a or sulfonyl groups in .
- Ester functionality is shared with and but is positioned on a cyclopenta[b]thiophene in the target compound, which may influence solubility and reactivity.
Physicochemical Properties
- Melting Points : Compound 4a exhibits a high melting point (310°C) due to its fused pyrimidine-lactam structure . The target compound, with an ester group, likely has a lower melting point.
- Solubility : Compound 4a is soluble in DMSO-d6 (used for NMR analysis) , while the target’s ester group may enhance solubility in polar aprotic solvents.
Biological Activity
Ethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a molecular formula of C₁₈H₁₉N₃O₂S₂ and a molecular weight of approximately 391.55 g/mol. The compound's unique structural features, including multiple fused ring systems and specific functional groups, suggest significant potential for various biological activities.
Structural Characteristics
The structural complexity of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Fused cyclopentane and thiophene rings |
| Functional Groups | Sulfanyl, acetylamino, and carboxylate groups |
| Molecular Weight | 391.55 g/mol |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities. These include:
- Antitumor Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : Its structural similarities to known antimicrobial agents suggest possible efficacy against bacterial and fungal pathogens.
- Inhibition of Kinases : The compound may act as an inhibitor for several kinases involved in cancer progression.
Antitumor Efficacy
A study focusing on the anticancer properties of pyrido[2,3-d]pyrimidines highlighted that derivatives similar to ethyl 2-({[(2-methyl-6,7-dihydro...]} demonstrated significant inhibitory effects against various cancer cell lines such as HCT116 and HepG2. The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutics like doxorubicin .
The biological activity of this compound may involve interaction with key signaling pathways associated with cancer cell proliferation. Specifically, it has been suggested that the compound could inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparative Analysis
To further understand the uniqueness of ethyl 2-({[(2-methyl-6,7-dihydro...]} compared to other compounds with similar structures, the following table summarizes key differences:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Benzo[b]thiophene core | Antitumor | Lacks sulfur substituents |
| 2-Methylthieno[3,2-b]pyridine derivatives | Thienopyridine structure | Antimicrobial | Different nitrogen positioning |
| Ethyl 4-(4-isopropylphenyl)-2-{...} | Isopropylphenyl core | Antiproliferative | Unique combination of thieno and pyrimidine rings |
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin/Eye Irritant Category 2/2A) .
- Ventilation : Use fume hoods to mitigate inhalation risks (Specific Target Organ Toxicity, Respiratory System) .
- Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .
How can researchers optimize the cyclization efficiency in the final synthetic step?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states. Evidence shows toluene with catalytic piperidine/acetic acid achieves >90% yields in Knoevenagel condensations .
- Temperature Control : Maintain 80–100°C to balance reaction kinetics and by-product formation .
- Monitoring : Use HPLC-MS to track intermediate consumption and optimize reaction termination points .
What analytical techniques resolve structural ambiguities in fused heterocyclic systems?
Q. Advanced
- X-Ray Crystallography : Resolves regiochemistry of fused rings (e.g., cyclopenta[b]thiophene vs. tetrahydroindazole systems) .
- 2D NMR (COSY, HSQC) : Differentiates between overlapping proton signals in diastereomeric intermediates .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 329.46 for C19H23NO2S) .
How do electronic effects of substituents influence reactivity and applications?
Q. Advanced
- Electron-Withdrawing Groups (EWGs) : The sulfanylacetyl moiety increases electrophilicity at the pyrimidin-4-yl position, facilitating nucleophilic substitutions .
- Thiophene Rings : π-Conjugation enhances potential as a building block for conductive polymers, as demonstrated in studies on thiophene-based molecular actuators .
- Steric Effects : Bulky substituents (e.g., 2-methyl groups) may hinder cyclization but improve thermal stability .
What strategies address low yields or impurities in multi-step syntheses?
Q. Basic
- Recrystallization : Purify intermediates using ethanol or ethyl acetate to remove unreacted starting materials .
- Column Chromatography : Separate regioisomers (e.g., using silica gel with hexane/ethyl acetate gradients) .
- By-Product Analysis : TLC at each step identifies side products (e.g., dimerization during cyclization) .
How can in silico methods predict biological or material science applications?
Q. Advanced
- Molecular Docking : Screen for kinase inhibition by modeling interactions with the ATP-binding pocket (e.g., cyclopenta[b]thiophene’s planar structure mimics purine scaffolds) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications .
- QSAR Models : Correlate substituent effects (e.g., methoxy groups) with antioxidant/anti-inflammatory activities observed in thiophene derivatives .
What contradictions exist in reported synthetic methodologies, and how are they resolved?
Q. Advanced
- Yield Variability : Some protocols report 72–94% yields for Knoevenagel condensations, influenced by solvent purity and aldehyde reactivity .
- Regioselectivity : Conflicting reports on cyclization sites (C-2 vs. C-3) are resolved using NOESY NMR to confirm spatial proximity of substituents .
- Reaction Time : Optimize using real-time FTIR to detect carbonyl intermediate decay .
What are the ecological disposal considerations for this compound?
Q. Basic
- Waste Segregation : Separate halogenated by-products (e.g., chlorophenyl derivatives) for incineration .
- Biodegradability : Low (<10% in 28 days via OECD 301F), requiring pretreatment (e.g., ozonation) before landfill disposal .
How can researchers validate the compound’s stability under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
